molecular formula C16H14Cl2N2O3S B2852967 (2E)-3-(2,4-dichlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide CAS No. 478041-75-7

(2E)-3-(2,4-dichlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide

Cat. No.: B2852967
CAS No.: 478041-75-7
M. Wt: 385.26
InChI Key: AUDAYVKZYBKSPG-WEVVVXLNSA-N
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Description

This compound (CAS name: N'-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-methylbenzohydrazide) is a hydrazide derivative featuring a 2,4-dichlorophenyl group and a 4-methylbenzenesulfonyl (tosyl) moiety. Its molecular formula is C₁₇H₁₄Cl₂N₂O₂, with a molecular weight of 349.2 g/mol and a purity ≥95% .

Properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N'-(4-methylphenyl)sulfonylprop-2-enehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3S/c1-11-2-7-14(8-3-11)24(22,23)20-19-16(21)9-5-12-4-6-13(17)10-15(12)18/h2-10,20H,1H3,(H,19,21)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDAYVKZYBKSPG-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(2,4-dichlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide, known for its complex structure and diverse chemical properties, has garnered attention in the field of medicinal chemistry. The compound's molecular formula is C16H14Cl2N2O3S, and it exhibits significant biological activities that warrant detailed exploration.

Chemical Structure

The compound features a dichlorophenyl group and a methylbenzenesulfonyl moiety, which contribute to its biological properties. The structural representation is as follows:

  • Molecular Formula : C16H14Cl2N2O3S
  • Molecular Weight : 385.26 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antifungal and antibacterial domains. The following sections detail specific activities and findings related to the compound.

Antifungal Activity

Studies have shown that derivatives of 2,4-dichlorophenyl compounds demonstrate antifungal properties. For instance, polyazole derivatives containing similar structural motifs have been reported to be effective against pathogenic fungi such as Aspergillus fumigatus and Scedosporium apiospermum .

Case Study: Antifungal Efficacy

In a comparative study, several derivatives were tested against standard antifungal agents like ketoconazole. The results indicated that certain derivatives were as effective as these established medications, suggesting potential therapeutic applications for this compound in treating fungal infections.

CompoundActivity LevelComparison Agent
This compoundModerateKetoconazole
Polyazole Derivative AHighKetoconazole
Polyazole Derivative BModerateOxiconazole

Antibacterial Properties

The compound's antibacterial activity has been assessed through various in vitro assays. Preliminary findings suggest that it may inhibit the growth of several bacterial strains, although specific data on its efficacy compared to standard antibiotics is still emerging.

Research Findings

A study focusing on the degradation pathways of 2,4-dichlorophenoxyacetic acid indicated that related compounds could influence microbial populations in soil environments . This suggests potential applications in environmental microbiology and bioremediation.

The proposed mechanism of action for this compound involves the disruption of cellular processes in fungi and bacteria. The sulfonamide group is believed to interfere with metabolic pathways critical for microbial survival.

Comparison with Similar Compounds

Structural Features

The compound’s analogs vary in substituents on the phenyl ring, sulfonamide groups, and hydrazide linkages. Key structural differences include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Sulfonamide/Hydrazide Group Key Reference
(2E)-3-(2,4-Dichlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide C₁₇H₁₄Cl₂N₂O₂ 349.2 2,4-dichloro 4-methylbenzenesulfonyl
(2E)-3-(4-Chlorophenyl)-N-arylprop-2-enanilides (1a–1r) C₁₅H₁₁ClN₂O ~282.7 4-chloro Aryl substituents
(2E)-3-(3,4-Dichlorophenyl)-N-arylprop-2-enanilides (2a–2r) C₁₅H₁₀Cl₂N₂O ~317.2 3,4-dichloro Aryl substituents
(2E)-N'-[(E)-benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide C₁₆H₁₃ClN₂O₂ 300.7 4-chloro Benzoyl
N-[2-({[(2E)-3-(4-Chlorophenyl)prop-2-enyl]methylamino}methyl)phenyl]-... C₂₆H₂₈ClN₃O₃S 506.0 4-chloro Methoxybenzenesulfonamide

Key Observations :

  • The tosyl group (4-methylbenzenesulfonyl) increases hydrophobicity and stability relative to benzoyl or methoxybenzenesulfonamide groups in analogs .

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